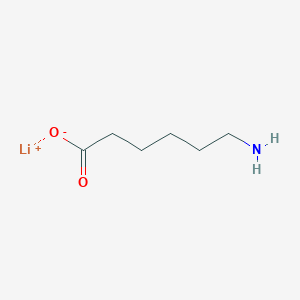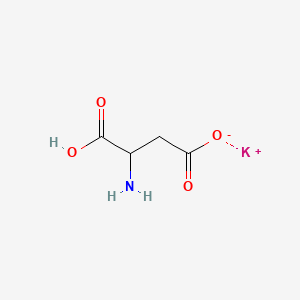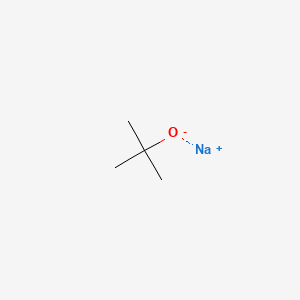
Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate
Übersicht
Beschreibung
Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate is a synthetic compound with the molecular formula C12H9F17NNaO6S2. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate typically involves the reaction of perfluorooctylsulfonyl fluoride with N-ethyl-2-aminoethanol, followed by the addition of sodium sulfate. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle fluorinated compounds. The process includes steps such as purification, drying, and packaging to produce a high-quality product suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound is generally resistant to reduction due to the stability of the perfluorinated alkyl group.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Products typically include oxidized derivatives of the original compound.
Substitution: Substituted derivatives where the sulfonaminoethyl group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study the effects of surfactants on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of fluorinated surfactants and coatings, providing properties such as water and oil repellency.
Wirkmechanismus
The mechanism of action of Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets include biological membranes and hydrophobic compounds, facilitating their transport and interaction in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Perfluorooctanesulfonic acid: A related compound with strong surfactant properties but different applications.
Uniqueness: Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate is unique due to its combination of perfluorinated alkyl groups and sulfonaminoethyl functionality, providing exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance surfactants.
Eigenschaften
IUPAC Name |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F17NO6S2.Na/c1-2-30(3-4-36-38(33,34)35)37(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-4H2,1H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSESVSWBQAGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOS(=O)(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F17NNaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180876 | |
| Record name | Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-80-8, 2624-81-9 | |
| Record name | Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM MONO(N-ETHYL-2-PERFLUOROOCTYLSULFONAMINOETHYL)SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WZ00LW2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)




